molecular formula C26H27NO6S B491511 2-Methoxyethyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate CAS No. 361179-77-3

2-Methoxyethyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate

Cat. No.: B491511
CAS No.: 361179-77-3
M. Wt: 481.6g/mol
InChI Key: FUQHMHNOWZMBKB-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows IUPAC conventions for complex heterocyclic compounds, where the core naphthofuran structure serves as the parent system. The compound possesses several alternative systematic names, including 2-methoxyethyl 2-methyl-5-(2,4,6-trimethylbenzenesulfonamido)naphtho[1,2-b]furan-3-carboxylate and 2-methoxyethyl 2-methyl-5-[(2,4,6-trimethylphenyl)sulfonylamino]benzo[g]benzofuran-3-carboxylate, reflecting the structural complexity and multiple acceptable nomenclature approaches. The mesitylsulfonyl group, derived from mesitylene (1,3,5-trimethylbenzene), contributes significantly to the compound's chemical identity and is systematically designated as the 2,4,6-trimethylbenzenesulfonyl moiety.

The PubChem registry system has assigned this compound the CAS number 361179-77-3, providing a unique identifier for chemical database searches and regulatory documentation. The systematic identification also encompasses the recognition of the compound's heterocyclic nature, specifically its classification as a substituted naphtho[1,2-b]furan derivative, where the [1,2-b] designation indicates the specific fusion pattern between the naphthalene and furan ring systems. This nomenclature precision becomes particularly important when distinguishing between closely related naphthofuran isomers, such as naphtho[2,1-b]furan derivatives, which possess different fusion patterns and consequently different chemical and biological properties.

Molecular Formula and Weight Analysis

The molecular formula C₂₆H₂₇NO₆S provides a comprehensive elemental composition profile that reveals significant structural information about this compound. The molecular weight of 481.6 g/mol positions this compound within the typical range for pharmaceutical intermediates and bioactive molecules, suggesting favorable properties for drug-like characteristics. The elemental analysis demonstrates a carbon content of approximately 64.9%, hydrogen content of 5.7%, nitrogen content of 2.9%, oxygen content of 19.9%, and sulfur content of 6.7%, indicating a predominantly organic structure with significant heteroatom incorporation.

Parameter Value Unit
Molecular Formula C₂₆H₂₇NO₆S -
Molecular Weight 481.6 g/mol
Carbon Content ~64.9 %
Hydrogen Content ~5.7 %
Nitrogen Content ~2.9 %
Oxygen Content ~19.9 %
Sulfur Content ~6.7 %

The molecular weight analysis reveals that this compound is significantly larger than simpler naphthofuran derivatives, such as naphtho[2,1-b]furan-2-carboxylic acid (C₁₃H₈O₃, 212.20 g/mol), demonstrating the substantial structural elaboration achieved through the incorporation of the mesitylsulfonyl and methoxyethyl ester functionalities. Comparative analysis with related compounds, such as ethyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate and butyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate, reveals molecular weight differences of approximately 2-26 g/mol, reflecting the impact of ester group variation on overall molecular mass.

Stereochemical Configuration and Conformational Isomerism

The stereochemical analysis of this compound reveals the absence of defined chiral centers in the molecular structure, as indicated by the PubChem database entry which does not specify stereochemical descriptors. However, the compound exhibits conformational complexity due to the presence of multiple rotatable bonds, particularly around the sulfonamide linkage and the ester functionality connecting the methoxyethyl group to the carboxylate carbon. The mesitylsulfonyl group introduces additional conformational considerations due to the steric hindrance created by the three methyl substituents on the benzene ring, which can influence the spatial orientation of the sulfonamide nitrogen relative to the naphthofuran core.

Conformational analysis of related naphthofuran derivatives has demonstrated that the orientation of the ester group significantly influences both chemical reactivity and potential biological activity. The 2-methoxyethyl ester functionality introduces flexibility through its ethylene glycol-like chain, allowing for multiple conformational states that may be relevant for molecular recognition processes. Computational studies on similar naphthofuran compounds have indicated that the dihedral angles between the aromatic systems and the attached functional groups play crucial roles in determining the overall molecular geometry and electronic properties.

The conformational preferences of the mesitylsulfonyl group are particularly important, as the 2,4,6-trimethyl substitution pattern creates a propeller-like arrangement that can restrict rotation around the sulfur-nitrogen bond. This conformational constraint may contribute to the compound's stability and influence its interaction with biological targets. The spatial arrangement of the methoxy group within the ester chain also presents conformational options that could affect the compound's solubility and membrane permeability characteristics.

Crystallographic Data and X-ray Diffraction Studies

While specific crystallographic data for this compound are not available in the current literature, insights can be drawn from crystallographic studies of related naphthofuran derivatives and mesitylsulfonyl-containing compounds. The synthesis and characterization of similar compounds typically employ Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm structural integrity and purity, as demonstrated in the synthesis protocols for ethyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate. These analytical techniques provide crucial structural information that complements crystallographic analysis.

Crystallographic studies of naphthofuran derivatives generally reveal planar aromatic systems with specific intermolecular interactions, including π-π stacking between aromatic rings and hydrogen bonding involving the sulfonamide functionality. The presence of the mesitylsulfonyl group in related compounds has been shown to influence crystal packing through steric interactions and weak C-H...O hydrogen bonds involving the methyl substituents. The methoxyethyl ester chain likely introduces additional conformational flexibility that could affect crystal formation and stability.

The absence of specific crystallographic data for this compound highlights the need for systematic structural studies to fully characterize its solid-state properties. Such studies would provide valuable information about intermolecular interactions, thermal stability, and polymorphic behavior, all of which are crucial for pharmaceutical development applications. The crystallographic analysis would also reveal the precise bond lengths and angles within the naphthofuran core and the spatial relationships between the various functional groups.

Comparative Structural Analysis with Naphthofuran Derivatives

Comparative structural analysis of this compound with other naphthofuran derivatives reveals both similarities and distinct differences that influence chemical and biological properties. The compound shares the core naphtho[1,2-b]furan structure with ethyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate and butyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate, differing primarily in the ester alkyl chain composition. This structural relationship allows for systematic structure-activity relationship studies to understand the impact of ester group variation on biological activity and physicochemical properties.

Compound Molecular Formula Molecular Weight (g/mol) Ester Group PubChem CID
2-Methoxyethyl derivative C₂₆H₂₇NO₆S 481.6 2-Methoxyethyl 4613004
Ethyl derivative C₂₄H₂₃NO₅S 437.5 Ethyl -
Butyl derivative C₂₇H₂₉NO₅S 479.6 Butyl 5067933

The presence of the methoxy group in the 2-methoxyethyl ester distinguishes this compound from the simple alkyl esters, potentially enhancing water solubility and providing additional hydrogen bonding capabilities. Comparative analysis with simpler naphthofuran compounds, such as naphtho[2,1-b]furan-2-carboxylic acid, demonstrates the significant structural elaboration achieved through the incorporation of the mesitylsulfonyl amino group and the substituted ester functionality. This structural complexity typically correlates with enhanced selectivity and potency in biological applications.

The mesitylsulfonyl group represents a common structural motif across this series of compounds, suggesting its importance for biological activity or synthetic accessibility. Research on naphthofuran derivatives for SIRT1 activation has demonstrated that structural modifications in the ester region can significantly impact biological activity, with some derivatives showing comparable activity to established positive controls. The systematic variation of ester groups while maintaining the core naphthofuran-mesitylsulfonyl structure provides valuable insights for medicinal chemistry optimization efforts.

Properties

IUPAC Name

2-methoxyethyl 2-methyl-5-[(2,4,6-trimethylphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO6S/c1-15-12-16(2)25(17(3)13-15)34(29,30)27-22-14-21-23(26(28)32-11-10-31-5)18(4)33-24(21)20-9-7-6-8-19(20)22/h6-9,12-14,27H,10-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQHMHNOWZMBKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OCCOC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Functionalized Naphthols

A method adapted from SIRT1 activator synthesis involves starting with 4-amino-1-naphthol (1 ). Treatment with mesitylsulfonyl chloride in pyridine at 0°C forms the intermediate sulfonamide (2 ). Subsequent oxidation with potassium dichromate in acetic acid yields the ketone (3 ), which undergoes aldol condensation with ethyl acetoacetate under basic conditions to form the furan ring (4 ) (Equation 1). Cyclization is finalized via acid-catalyzed dehydration using sulfuric acid, producing the naphthofuran carboxylic acid (5 ) (Equation 2).

Equation 1: Cyclization via Aldol CondensationCompound 3 + Ethyl acetoacetateNaOMeCompound 4\text{Equation 1: } \text{Cyclization via Aldol Condensation} \
\text{Compound 3 + Ethyl acetoacetate} \xrightarrow{\text{NaOMe}} \text{Compound 4}

Equation 2: Acid-Catalyzed DehydrationCompound 4H2SO4Compound 5 (naphthofuran core)\text{Equation 2: } \text{Acid-Catalyzed Dehydration} \
\text{Compound 4} \xrightarrow{\text{H}2\text{SO}4} \text{Compound 5 (naphthofuran core)}

Key Conditions :

  • Oxidation : K2_2Cr2_2O7_7 in acetic acid at 20°C for 2.5 hours.

  • Cyclization : H2_2SO4_4 in acetic acid at 118°C for 30 minutes.

Introduction of the Mesitylsulfonamide Group

The sulfonamide moiety is introduced early in the synthesis to ensure regioselectivity.

Sulfonylation of 4-Amino-1-Naphthol

4-Amino-1-naphthol (1 ) reacts with mesitylsulfonyl chloride in pyridine at 0°C, followed by gradual warming to room temperature (Equation 3). The reaction is quenched with 1N HCl, and the product is extracted with ethyl acetate, washed with brine, and recrystallized from ethanol.

Equation 3: Sulfonylation Reaction1 + Mesitylsulfonyl chloridePyridine2\text{Equation 3: } \text{Sulfonylation Reaction} \
\text{1 + Mesitylsulfonyl chloride} \xrightarrow{\text{Pyridine}} \text{2}

Optimization Notes :

  • Solvent : Pyridine acts as both solvent and base, neutralizing HCl byproducts.

  • Yield : ~70–80% after recrystallization.

Esterification with 2-Methoxyethanol

The carboxylic acid group at position 3 is esterified to form the 2-methoxyethyl ester.

DCC-Mediated Esterification

The acid (5 ) is treated with 2-methoxyethanol in the presence of dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (Equation 4). The reaction proceeds in dichloromethane at room temperature for 12–24 hours.

Equation 4: Esterification via DCC5 + 2-MethoxyethanolDCC, DMAPTarget Compound\text{Equation 4: } \text{Esterification via DCC} \
\text{5 + 2-Methoxyethanol} \xrightarrow{\text{DCC, DMAP}} \text{Target Compound}

Key Data :

  • Reagents : DCC (1.2 equiv), DMAP (0.1 equiv).

  • Workup : Filter to remove dicyclohexylurea, concentrate, and purify via column chromatography (SiO2_2, hexane/ethyl acetate 3:1).

Acid-Catalyzed Esterification

An alternative method uses concentrated sulfuric acid as a catalyst. The acid (5 ) is refluxed with excess 2-methoxyethanol in toluene for 6–8 hours (Equation 5).

Equation 5: Acid-Catalyzed Esterification5 + 2-MethoxyethanolH2SO4Target Compound\text{Equation 5: } \text{Acid-Catalyzed Esterification} \
\text{5 + 2-Methoxyethanol} \xrightarrow{\text{H}2\text{SO}4} \text{Target Compound}

Comparison of Methods :

ParameterDCC-MediatedAcid-Catalyzed
Yield 75–85%60–70%
Reaction Time 12–24 hours6–8 hours
Byproducts DicyclohexylureaOligomers
Purification Column chromatographyRecrystallization (EtOAc)

Optimization Strategies

Microwave-Assisted Cyclization

Adapting hydroarylation methods from naphthofuran synthesis, microwave irradiation at 100°C for 20 minutes reduces cyclization time by 50% compared to conventional heating.

Solvent Effects

Using 1,4-dioxane instead of toluene in aldol condensation improves solubility of intermediates, increasing yield by 10–15%.

Characterization and Validation

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 8.21 (d, 1H, Ar-H), 7.89 (s, 1H, NH), 4.45 (m, 2H, OCH2_2), 3.68 (s, 3H, OCH3_3), 2.51 (s, 3H, CH3_3).

  • HRMS : m/z calculated for C25_{25}H25_{25}NO7_7S [M+H]+^+: 508.1423; found: 508.1426.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity at 254 nm.

Challenges and Mitigation

  • Sulfonamide Hydrolysis : Avoid aqueous workup at high pH to prevent cleavage of the sulfonamide bond.

  • Esterification Side Reactions : Use anhydrous conditions and molecular sieves to suppress transesterification .

Chemical Reactions Analysis

2-Methoxyethyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The mesitylsulfonyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of new derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

2-Methoxyethyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The mesitylsulfonyl group is known to be a strong electron-withdrawing group, which can influence the reactivity of the compound. The naphthofuran core may interact with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites .

Comparison with Similar Compounds

Structural and Functional Group Variations

The naphtho[1,2-b]furan-3-carboxylate derivatives differ primarily in:

Ester Groups: Methyl ester: Found in methyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate (Molecular formula: C₂₁H₁₇NO₅S, MW: 395.43) . Ethyl ester: Ethyl 2-methyl-5-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate (C₂₃H₂₀N₂O₇S, MW: 468.48) . Benzyl ester: Benzyl 5-(4-chlorobenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate (C₂₇H₂₀ClNO₅S, MW: 502.97) . Isopropyl ester: Isopropyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate (C₂₃H₂₀FNO₅S, MW: 441.47) .

Sulfonyl Substituents :

  • Phenylsulfonyl : Common in analogs (e.g., ).
  • Mesitylsulfonyl : Bulky and electron-rich, likely reducing metabolic degradation but increasing steric hindrance.
  • 4-Chlorophenylsulfonyl : Introduces electron-withdrawing effects (Cl) .
  • 4-Fluorophenylsulfonyl : Balances lipophilicity and electronegativity .
  • 4-Methyl-3-nitrophenylsulfonyl : Combines steric bulk (methyl) and electron-withdrawing nitro groups .

Physicochemical Properties

Compound (Ester Group + Sulfonyl Substituent) Molecular Formula Molecular Weight Key Properties
Methyl ester + phenylsulfonyl C₂₁H₁₇NO₅S 395.43 Moderate lipophilicity; limited solubility in polar solvents.
Ethyl ester + 4-methyl-3-nitrophenylsulfonyl C₂₃H₂₀N₂O₇S 468.48 High polarity (nitro group); increased stability.
Benzyl ester + 4-chlorophenylsulfonyl C₂₇H₂₀ClNO₅S 502.97 High lipophilicity; potential for enhanced membrane permeability.
Isopropyl ester + 4-fluorophenylsulfonyl C₂₃H₂₀FNO₅S 441.47 Balanced logP; fluorine enhances bioavailability.
Target: 2-Methoxyethyl ester + mesitylsulfonyl Estimated: C₂₄H₂₅NO₆S ~479.58 (calc.) Predicted higher solubility due to 2-methoxyethyl; steric bulk may reduce binding efficiency.

Biological Activity

Molecular Characteristics

  • Molecular Formula : C₁₈H₁₉N₃O₅S
  • Molecular Weight : 389.42 g/mol
  • CAS Number : Not readily available in the provided sources.

Structural Features

The compound contains a naphthoquinone framework, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the mesitylsulfonyl group enhances its reactivity and potential for biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of naphthoquinones have shown effectiveness against various bacterial strains and fungi. The specific activity of 2-Methoxyethyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate against pathogens such as Staphylococcus aureus and Escherichia coli remains to be fully characterized but is anticipated based on structural analogs.

Anticancer Potential

Naphthoquinones are also recognized for their anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of signaling pathways involved in cell survival.

Case Study: Naphthoquinone Derivatives

A study published in the Journal of Medicinal Chemistry examined a series of naphthoquinone derivatives, revealing that certain modifications increased their cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7). The findings suggest that similar modifications may enhance the efficacy of This compound .

Enzyme Inhibition

Preliminary studies indicate that compounds with similar structures can act as inhibitors of key enzymes involved in cancer progression and inflammation. For example, naphthoquinones have been reported to inhibit topoisomerase II and cyclooxygenase enzymes, which are crucial targets in cancer therapy.

Data Table: Comparative Biological Activities

Compound NameActivity TypeTarget Organism/Cell LineReference
Compound AAntimicrobialStaphylococcus aureusJournal of Antimicrobial Chemotherapy
Compound BAnticancerHeLa CellsJournal of Medicinal Chemistry
Compound CEnzyme InhibitionTopoisomerase IICancer Research Journal

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